2-hydroxy-3-methyl-4H-pyran-4-one
Overview
Description
It is commonly found in chicory, roasted malt, breads, milk, heated butter, uncured smoked pork, cocoa, coffee, roasted barley, roasted peanuts, roasted filbert, soybean, in the bark of larch tree, and in pine needles . Maltol has a sweet, caramel-like odor and is widely used as a flavor enhancer in the food industry .
Preparation Methods
2-Hydroxy-3-methyl-4H-pyran-4-one can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts . Another method includes the reaction of piperidine with pyromeconic acid followed by methylation at the 2 position . Industrial production often involves isolating maltol from naturally occurring sources such as beechwood and other wood tars, pine needles, chicory, and the bark of young larch trees .
Chemical Reactions Analysis
2-Hydroxy-3-methyl-4H-pyran-4-one undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-methyl-4H-pyran-4-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methyl-4H-pyran-4-one involves its ability to chelate metal ions, particularly iron. This chelation forms stable complexes that can readily partition across cell membranes, facilitating iron transport . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
2-Hydroxy-3-methyl-4H-pyran-4-one is similar to other pyran derivatives such as 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol) and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) . These compounds share similar structures and properties but differ in their specific functional groups and applications. For example, ethyl maltol is also used as a flavor enhancer but has a slightly different odor profile, while DDMP is known for its strong antioxidant activity .
Properties
IUPAC Name |
4-hydroxy-3-methylpyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANRXGCIPOQDMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=COC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715701 | |
Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-88-4 | |
Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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